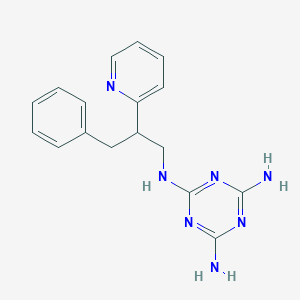
2-ethyl-5-pyridin-3-yl-1H-pyrimidin-6-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-ethyl-5-pyridin-3-yl-1H-pyrimidin-6-one is a chemical compound that has gained significant attention in the field of scientific research. It is a heterocyclic compound that contains a pyrimidine ring and a pyridine ring, making it a potential candidate for drug discovery.
Mecanismo De Acción
The mechanism of action of 2-ethyl-5-pyridin-3-yl-1H-pyrimidin-6-one is complex and not fully understood. It is believed to inhibit the activity of specific enzymes, such as tyrosine kinases and phosphodiesterases, which are involved in the regulation of cell growth and inflammation. The compound has also been found to modulate the activity of certain receptors, such as adenosine receptors, which are involved in the regulation of neurotransmitter release.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound have been extensively studied. The compound has been found to have anti-inflammatory, anti-cancer, and neuroprotective effects. It has also been shown to improve cognitive function and memory in animal models.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the major advantages of using 2-ethyl-5-pyridin-3-yl-1H-pyrimidin-6-one in lab experiments is its high purity and stability. The compound can be easily synthesized and purified, making it an ideal candidate for drug discovery. However, one of the limitations of using this compound is its relatively low solubility in water, which can make it difficult to work with in certain experiments.
Direcciones Futuras
There are several future directions for the study of 2-ethyl-5-pyridin-3-yl-1H-pyrimidin-6-one. One area of research is the development of new derivatives of this compound with improved solubility and potency. Another area of research is the investigation of the compound's potential use in the treatment of other diseases, such as diabetes and cardiovascular disease. Additionally, further studies are needed to fully understand the mechanism of action of this compound and its potential side effects.
Conclusion:
In conclusion, this compound is a promising compound with a wide range of scientific research applications. Its high purity and stability make it an ideal candidate for drug discovery, and its anti-inflammatory, anti-cancer, and neuroprotective effects make it a potential treatment for various diseases. However, further studies are needed to fully understand the mechanism of action of this compound and its potential side effects.
Métodos De Síntesis
The synthesis of 2-ethyl-5-pyridin-3-yl-1H-pyrimidin-6-one can be achieved through various methods, including the reaction of 3-amino-5-ethylpyridine with ethyl acetoacetate in the presence of a catalytic amount of p-toluenesulfonic acid. Another method involves the reaction of 5-ethyl-2-formylpyridine with urea in the presence of acetic acid. Both methods produce the desired compound with high yield and purity.
Aplicaciones Científicas De Investigación
2-ethyl-5-pyridin-3-yl-1H-pyrimidin-6-one has shown promising results in various scientific research applications. It has been studied for its potential use in the treatment of cancer, inflammation, and neurological disorders. The compound has been found to inhibit the activity of certain enzymes, which are involved in the progression of these diseases.
Propiedades
IUPAC Name |
2-ethyl-5-pyridin-3-yl-1H-pyrimidin-6-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11N3O/c1-2-10-13-7-9(11(15)14-10)8-4-3-5-12-6-8/h3-7H,2H2,1H3,(H,13,14,15) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MVPJXNRHQMYPTL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NC=C(C(=O)N1)C2=CN=CC=C2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
201.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![Thiadiazol-5-yl-[4-(2,5,6-trimethylpyrimidin-4-yl)-1,4-diazepan-1-yl]methanone](/img/structure/B7431711.png)
![5-Amino-1-[[4-(2,2,2-trifluoroethoxy)phenyl]methyl]piperidine-3-carboxylic acid](/img/structure/B7431719.png)
![3-[2-[(6-bromoquinazolin-4-yl)amino]ethyl]-3-hydroxy-1H-indol-2-one](/img/structure/B7431728.png)
![N-[1-(5-chloro-6-oxo-1H-pyridazin-3-yl)-5-methylpyrrolidin-3-yl]-3-methyl-1,2-thiazole-4-carboxamide](/img/structure/B7431735.png)
![5-[4-[(4-Chlorophenyl)methyl]piperidin-1-yl]sulfonyl-2-methyl-1,3-thiazole](/img/structure/B7431739.png)
![2-N-[1-(3,5-dichlorophenyl)-2-(4-fluorophenyl)ethyl]-1,3,5-triazine-2,4,6-triamine](/img/structure/B7431746.png)
![2-[Benzyl-(4,6-diamino-1,3,5-triazin-2-yl)amino]-1-[3-(difluoromethoxy)phenyl]ethanol](/img/structure/B7431750.png)
![N-(6-imidazol-1-ylpyrimidin-4-yl)-N'-thieno[2,3-d]pyrimidin-4-ylethane-1,2-diamine](/img/structure/B7431761.png)
![2-N-[(2S,3R)-2-phenyloxolan-3-yl]-1,3,5-triazine-2,4,6-triamine](/img/structure/B7431771.png)
![N-[4-methyl-1-(6-methylthieno[2,3-d]pyrimidin-4-yl)pyrrolidin-3-yl]-1,2,5-thiadiazole-3-carboxamide](/img/structure/B7431777.png)

![5-bromo-N-imidazo[1,2-a]pyridin-6-yl-2,3-dihydroindole-1-carboxamide](/img/structure/B7431786.png)
![5-bromo-6-methyl-N-[4-(oxolan-3-yl)phenyl]pyrimidin-4-amine](/img/structure/B7431808.png)

